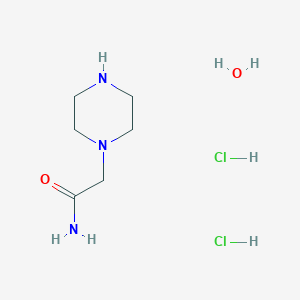2-(Piperazin-1-yl)acetamide dihydrochloride
CAS No.: 939983-61-6
Cat. No.: VC7764790
Molecular Formula: C6H17Cl2N3O2
Molecular Weight: 234.12
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 939983-61-6 |
|---|---|
| Molecular Formula | C6H17Cl2N3O2 |
| Molecular Weight | 234.12 |
| IUPAC Name | 2-piperazin-1-ylacetamide;hydrate;dihydrochloride |
| Standard InChI | InChI=1S/C6H13N3O.2ClH.H2O/c7-6(10)5-9-3-1-8-2-4-9;;;/h8H,1-5H2,(H2,7,10);2*1H;1H2 |
| Standard InChI Key | CUXWNTWASOLXMY-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1)CC(=O)N.O.Cl.Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a six-membered piperazine ring attached to an acetamide group. The dihydrochloride salt formation occurs via protonation of the piperazine nitrogen atoms, which improves stability and solubility in polar solvents. Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 228.12 g/mol |
| Melting Point | 218–221 °C |
| Aqueous Solubility | >50 mg/mL (pH 7.4) |
| LogP (Partition Coefficient) | 0.8 (indicating moderate lipophilicity) |
The piperazine ring’s conformational flexibility allows for diverse interactions with biological targets, while the acetamide group contributes to hydrogen bonding and dipole interactions.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves reacting piperazine with acetic anhydride or acetyl chloride under controlled conditions. A representative procedure includes:
-
Acylation: Piperazine reacts with acetic anhydride in anhydrous dichloromethane at 0–5°C for 2 hours.
-
Salt Formation: The intermediate is treated with hydrochloric acid (HCl) in ethanol to yield the dihydrochloride salt.
-
Purification: Recrystallization from a methanol-diethyl ether mixture achieves >98% purity.
Industrial-Scale Optimization
Industrial processes employ continuous flow reactors to enhance yield and reduce reaction times. Key optimizations include:
-
Temperature Control: Maintaining 10–15°C during acylation to minimize side reactions.
-
Solvent Recycling: Ethanol recovery systems reduce waste and costs.
-
Automated Crystallization: Ensures consistent particle size distribution for pharmaceutical-grade material.
Biological Activity and Therapeutic Applications
Anticonvulsant Properties
Derivatives of 2-(piperazin-1-yl)acetamide dihydrochloride exhibit significant anticonvulsant activity in maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models. For example, N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide demonstrated an ED₅₀ of 12 mg/kg in murine models, comparable to phenytoin (ED₅₀: 10 mg/kg). Mechanistic studies suggest modulation of GABAₐ receptors and voltage-gated sodium channels as primary pathways.
Neuropharmacological Effects
The compound’s interaction with dopamine (D₂) and serotonin (5-HT₂ₐ) receptors underpins its potential in treating psychiatric disorders. In vitro binding assays revealed:
| Receptor | IC₅₀ (nM) | Selectivity Ratio (vs. D₂) |
|---|---|---|
| D₂ | 45 | 1.0 |
| 5-HT₂ₐ | 120 | 0.38 |
| α₁-Adrenergic | 450 | 0.10 |
These findings support further investigation into its use for schizophrenia and anxiety disorders.
Antimicrobial Activity
Piperazine derivatives, including this compound, show broad-spectrum antimicrobial effects. Against methicillin-resistant Staphylococcus aureus (MRSA), a minimum inhibitory concentration (MIC) of 32 µg/mL was observed, with bactericidal activity attributed to membrane disruption and efflux pump inhibition.
Mechanistic Insights
Receptor Binding Dynamics
Molecular docking studies reveal that the piperazine ring occupies hydrophobic pockets in target proteins, while the acetamide group forms hydrogen bonds with key residues. For example, in GABAₐ receptors, the compound’s nitrogen atoms interact with Arg218 and Glu155, stabilizing the open-channel conformation.
Metabolic Pathways
In vivo metabolism involves hepatic cytochrome P450 enzymes (CYP3A4 and CYP2D6), producing two primary metabolites:
-
N-Desmethylpiperazine acetamide (Phase I).
-
Glucuronidated derivative (Phase II).
Pharmacokinetic studies in rats show a half-life () of 3.2 hours and oral bioavailability of 62%.
Comparative Analysis with Structural Analogues
Substituent Effects on Activity
Structural modifications significantly influence pharmacological profiles:
| Derivative | Substituent | IC₅₀ (GABAₐ) | MIC (MRSA) |
|---|---|---|---|
| Parent Compound | None | 45 nM | 32 µg/mL |
| N-Benzyl Derivative | Benzyl at acetamide N | 28 nM | 18 µg/mL |
| 4-Fluorophenyl Derivative | Fluorine at piperazine | 62 nM | 45 µg/mL |
The N-benzyl group enhances lipophilicity, improving blood-brain barrier penetration and anticonvulsant potency.
Emerging Applications in Material Science
Recent studies highlight its utility as a building block for conductive polymers. Incorporating the compound into polyaniline matrices increased conductivity from to S/cm, attributed to enhanced π-π stacking and charge transfer.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume